molecular formula C13H7ClN4O4S B2587561 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 865288-16-0

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2587561
CAS No.: 865288-16-0
M. Wt: 350.73
InChI Key: KNTCEPLLFWHQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a combination of a chlorothiophene ring, an oxadiazole ring, and a nitrobenzamide group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid.

    Formation of 5-chlorothiophene-2-yl hydrazine: The carboxylic acid is converted to its hydrazide using hydrazine hydrate.

    Cyclization to form 1,3,4-oxadiazole: The hydrazide undergoes cyclization with a suitable reagent such as carbon disulfide or phosphorus oxychloride to form the oxadiazole ring.

    Coupling with 3-nitrobenzoyl chloride: The final step involves coupling the oxadiazole intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Reduction of the nitro group: Produces the corresponding amine derivative.

    Substitution reactions: Lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
  • N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide

Uniqueness

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O4S/c14-10-5-4-9(23-10)12-16-17-13(22-12)15-11(19)7-2-1-3-8(6-7)18(20)21/h1-6H,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTCEPLLFWHQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.